molecular formula C14H23Cl2NO2 B076066 Bupranolol hydrochloride CAS No. 15148-80-8

Bupranolol hydrochloride

Cat. No.: B076066
CAS No.: 15148-80-8
M. Wt: 308.2 g/mol
InChI Key: WJUUZHQWGKSLIJ-UHFFFAOYSA-N
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Description

Bupranolol hydrochloride is a non-selective beta-adrenergic antagonist, commonly known as a beta-blocker. It is used primarily for its antihypertensive and antiarrhythmic properties. This compound is effective in managing conditions such as hypertension, tachycardia, and glaucoma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bupranolol hydrochloride involves the reaction of 2-chloro-5-methylphenol with epichlorohydrin to form 1-(2-chloro-5-methylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with tert-butylamine to yield bupranolol. The final step involves the conversion of bupranolol to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of this compound .

Chemical Reactions Analysis

Types of Reactions: Bupranolol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bupranolol hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Bupranolol hydrochloride exerts its effects by competitively binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines such as adrenaline and noradrenaline. This inhibition leads to a reduction in heart rate, cardiac output, and blood pressure. The compound also stabilizes the electrical activity of the heart, reducing abnormal cardiac rhythms .

Comparison with Similar Compounds

Uniqueness: Bupranolol hydrochloride is unique due to its strong membrane-stabilizing activity and lack of intrinsic sympathomimetic activity. Its non-selective nature allows it to be effective in a broader range of conditions compared to selective beta-blockers .

Properties

IUPAC Name

1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO2.ClH/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4;/h5-7,11,16-17H,8-9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUUZHQWGKSLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904544
Record name Bupranolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15148-80-8, 23284-25-5
Record name 2-Propanol, 1-(2-chloro-5-methylphenoxy)-3-[(1,1-dimethylethyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15148-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bupranolol hydrochloride [JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bupranolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tert-butylamino)-1-[(6-chloro-m-tolyl)oxy]propan-2-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.629
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BUPRANOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTC2G3GDPL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

11.0 g (0.016 mole) 1,3-dipalmitin-succinic acid monoester-acylchloride are dissolved in 350 ml chloroform, cooled to 5° and 1.6 g dry pyridine added. Subsequently, a suspension of 6.2 g bupranolol--HCl in dry chloroform is added in drops over one hour at 5°. The reaction mixture is then further processed for 48 hours under reflux and the exclusion of water at room temperature. The chloroform solution is then washed with 0.1N HCl and water, dried over MgSO4 and evaporated. The rubber-like product obtained in this manner is purified by means of column chromatography. The product may optionally be further processed as in Example 1.
[Compound]
Name
1,3-dipalmitin succinic acid monoester-acylchloride
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
6.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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